(2S,4S)-2,4-Dimethylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1932438-81-7 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
DUOJVRWFIHNZTJ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1)C |
Canonical SMILES |
CC1CC(NC1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,4s 2,4 Dimethylpyrrolidine and Its Stereoisomers
Enantioselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (2S,4S)-2,4-dimethylpyrrolidine. Various enantioselective strategies have been devised to achieve high levels of stereopurity.
Chiral Pool Approaches and Modifications
The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. Amino acids, such as D- or L-alanine, are common starting points for the synthesis of chiral pyrrolidines. nih.gov
A notable example is the synthesis of each enantiomer of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. nih.gov This approach involves the reduction of the amino acid to the corresponding amino alcohol, followed by selective protection of the amine. nih.gov Subsequent steps typically involve the creation of the pyrrolidine (B122466) ring through cyclization reactions.
Another versatile chiral pool starting material is (R)-phenylglycinol. nih.govacs.org This compound can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents. nih.govacs.org The resulting products can be further manipulated to form trans-2,5-disubstituted pyrrolidines. nih.govacs.org The stereochemical outcome of the Grignard addition is often directed by a chiral auxiliary, leading to high diastereoselectivity. nih.govacs.org
The following table summarizes a chiral pool approach for the synthesis of trans-2,5-bis(aryl)pyrrolidines:
| Starting Material | Key Reagents | Key Intermediate | Final Product Stereochemistry |
| (R)-Phenylglycinol | Aromatic aldehydes, Grignard reagents | Chiral (R)-benzylamines, 1,3-Oxazolidinones | trans-(R,R)-disubstituted pyrrolidine |
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are powerful tools for the construction of chiral heterocyclic rings, including pyrrolidines. These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity in the ring-forming step.
Intramolecular Hydroamination Reactions
Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. This atom-economical reaction is a direct method for synthesizing nitrogen-containing heterocycles. nih.gov Enantioselective versions of this reaction often utilize chiral metal catalysts. For instance, palladium-catalyzed intramolecular hydroamination of alkynes has been used to synthesize chiral pyrrolidines and piperidines in good yields and high enantioselectivities. nih.gov
A study by Yamamoto and co-workers demonstrated the use of a palladium catalyst with a chiral bisphosphine ligand, (R,R)-Me-DuPhos, for the enantioselective synthesis of pyrrolidines. The reaction conditions and results are summarized below:
| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) |
| 10 mol% Pd(OAc)2, 20 mol% (R,R)-Me-DuPhos | Aminoalkynes | Chiral Pyrrolidines | 87-93% | 79-95% |
Aza-Michael Reactions
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for forming carbon-nitrogen bonds. frontiersin.orgnih.gov When performed intramolecularly, it provides an effective route to cyclic amines like pyrrolidines. rsc.orgrsc.org The cascade aza-Michael addition-cyclization of primary amines with compounds like dimethyl itaconate leads to the formation of N-substituted pyrrolidone rings. frontiersin.orgnih.gov The reaction proceeds through an initial aza-Michael adduct, which then undergoes an intramolecular amidation-cyclization. frontiersin.orgnih.gov
A recent development in this area is the asymmetric "clip-cycle" synthesis of pyrrolidines. core.ac.uk This method involves the reaction of a Cbz-protected bis-homoallylic amine with a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk This strategy has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. core.ac.uk
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated rings, including pyrrolidines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene or enyne, catalyzed by transition metal complexes, most commonly those based on ruthenium. wikipedia.orgorganic-chemistry.org The formation of a stable five-membered ring and the release of a volatile byproduct like ethylene (B1197577) drive the reaction to completion. wikipedia.org
The synthesis of chiral pyrrolidine derivatives can be achieved through RCM of substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.org The use of chiral catalysts or the cyclization of chiral, non-racemic dienes allows for the preparation of enantioenriched pyrrolidines. RCM is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org
Asymmetric Alkylation and Functionalization Protocols
The introduction of substituents onto a pre-existing pyrrolidine ring or its precursor in a stereocontrolled manner is another important strategy for the synthesis of chiral pyrrolidines.
Asymmetric allylic alkylation has been utilized to create stereogenic quaternary centers, which can then be incorporated into a pyrrolidine ring. nih.govnih.gov For example, the asymmetric allylic alkylation of a benzyloxy imide can establish a quaternary center, and subsequent reduction and ring contraction can lead to a 2,2-disubstituted pyrrolidine. nih.govnih.gov
Furthermore, iridium-catalyzed asymmetric allylic alkylation of malonates with trisubstituted allylic electrophiles has been shown to produce all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org These products can be further elaborated into various valuable building blocks. organic-chemistry.org
The following table highlights the key features of an iridium-catalyzed asymmetric allylic alkylation:
| Catalyst System | Nucleophile | Electrophile | Product | Yield | Enantiomeric Excess (ee) |
| Iridium complex with chiral ligand | Dialkyl malonates | Trisubstituted allylic electrophiles | All-carbon quaternary centers | Up to 93% | Up to 97% |
Lithiation-Trapping Methodologies
Lithiation followed by trapping with an electrophile is a powerful strategy for the functionalization of heterocyclic compounds. whiterose.ac.uk In the context of pyrrolidine synthesis, this method allows for the introduction of substituents at specific positions, often with high regioselectivity. The use of a directing group, such as N-tert-butoxycarbonyl (N-Boc), can facilitate deprotonation at an adjacent carbon atom.
The lithiation of N-Boc protected pyrrolidines typically occurs at the α-position to the nitrogen atom. For instance, studies on N-Boc-2-phenylpyrrolidine have shown that lithiation with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs exclusively at the 2-position. researchgate.net The resulting tertiary carbanion can then be trapped with various electrophiles. researchgate.net A similar principle can be applied to create 2,4-disubstituted pyrrolidines.
A potential sequence for synthesizing this compound via this method could involve starting with an appropriately substituted N-Boc-pyrrolidine. For example, starting with N-Boc-(S)-2-methylpyrrolidine, a directed lithiation could be attempted at the 4-position, followed by trapping with a methylating agent like methyl iodide. The success of such a directed deprotonation would depend heavily on the conditions and the relative acidity of the ring protons.
In a related approach, the lithiation of N-(pyridinylmethyl)pivalamides with tert-butyllithium (B1211817) (t-BuLi) generates a dilithium (B8592608) reagent that can react with electrophiles to yield side-chain substituted derivatives in high yields. researchgate.net This demonstrates the utility of generating a carbanion on a side chain, which can be a key step in building up the desired substitution pattern before or after ring formation. researchgate.net
Table 1: Example of Lithiation-Trapping on a Related N-Boc Heterocycle
| Starting Material | Reagents | Electrophile | Product Type | Reference |
| N-Boc-2-phenylpyrrolidine | s-BuLi / TMEDA | Various | 2,2-disubstituted pyrrolidine | researchgate.net |
| N-(4-pyridinylmethyl)pivalamide | 2 equiv. t-BuLi | R-X | Side-chain substituted pyridine | researchgate.net |
Diastereoselective Synthesis Approaches
Achieving the correct diastereoselectivity is paramount for synthesizing this compound. Several methods focus on establishing the cis-relationship between the substituents at the C2 and C4 positions.
A highly effective strategy involves the diastereoselective cyclization of an acyclic precursor. A concise synthesis of cis-(2R,4R)-4-hydroxyproline, a closely related structure, was developed from enantiomerically pure (S)-epichlorohydrin and N-benzyl glycine (B1666218) ethyl ester. researchgate.net The key step is a 5-exo-tet ring closure, where a tightly bound chelation-controlled transition state is believed to be the source of the high diastereoselectivity, yielding the product with 99.5% diastereomeric excess (de). researchgate.net This principle of stereocontrolled ring closure is directly applicable to the synthesis of other cis-2,4-disubstituted pyrrolidines.
Another powerful tool for diastereoselective pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically occurs between an azomethine ylide and an alkene (a dipolarophile). The stereochemistry at positions 3 and 4 of the resulting pyrrolidine ring is determined by the geometry of the alkene, while the stereochemistry at positions 2 and 5 depends on the configuration of the azomethine ylide. nih.gov By carefully selecting the starting materials, it is possible to construct the pyrrolidine ring with a high degree of diastereocontrol.
Formation of the Pyrrolidine Ring System with Defined Stereochemistry
Constructing the pyrrolidine ring from an acyclic starting material while simultaneously setting the required stereocenters is an efficient synthetic approach. nih.gov This avoids lengthy functionalization steps on a pre-existing ring.
A notable one-pot, four-step protocol has been developed for the synthesis of N-protected pyrrolidines with excellent diastereoselectivity. nih.gov This sequence involves:
Formation of a silyllithium reagent.
Addition of the silyllithium reagent to a diaryl olefin to generate a silyl-substituted organolithium intermediate.
Highly diastereoselective addition of this intermediate to a chiral sulfinimine.
Intramolecular cyclization to furnish the desired N-protected pyrrolidine. nih.gov
This method highlights how a cascade of reactions can be orchestrated to build the heterocyclic ring with precise stereochemical control in a single pot. nih.gov Similarly, intramolecular hydroamination, where an amine attacks an allene (B1206475) within the same molecule, has been shown to be effective for the enantioselective formation of vinyl pyrrolidines when catalyzed by a gold(I) complex. organic-chemistry.org Such intramolecular cyclizations are a cornerstone of modern stereoselective synthesis for creating five-membered nitrogen heterocycles. nih.govorganic-chemistry.org
Multistep Synthetic Sequences for Complex Pyrrolidine Scaffolds
The synthesis of complex molecules often requires multi-step sequences where the pyrrolidine core is assembled and functionalized as part of a broader strategy. nih.govyoutube.comyoutube.com These sequences integrate various methodologies to build intricate molecular architectures for applications in medicinal chemistry and materials science. researchgate.net
For example, a biocatalytic approach has been used to synthesize highly functionalized pyrrolidine-2,3-diones. rsc.org This method uses a laccase enzyme to oxidize catechols, which then undergo a 1,4-addition reaction with a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one to stereoselectively form new all-carbon quaternary stereocenters. rsc.org Such a sequence demonstrates the integration of biocatalysis into a multi-step process to achieve complexity and stereocontrol that might be difficult through traditional chemical means.
Table 2: Summary of Synthetic Strategies
| Strategy | Key Transformation | Stereocontrol Method | Reference |
| Lithiation-Trapping | C-H functionalization | Directed deprotonation | researchgate.netresearchgate.net |
| Diastereoselective Cyclization | 5-exo-tet ring closure | Chelation control | researchgate.net |
| 1,3-Dipolar Cycloaddition | Ring formation | Substrate control | nih.gov |
| One-Pot Synthesis | Cascade reaction | Chiral auxiliary (sulfinimine) | nih.gov |
| Biocatalytic Synthesis | 1,4-addition | Enzymatic catalysis | rsc.org |
Role of 2s,4s 2,4 Dimethylpyrrolidine in Asymmetric Catalysis
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. Chiral secondary amines, particularly those based on the pyrrolidine (B122466) framework, are central to this field. They operate primarily through two key activation modes: the formation of nucleophilic enamines from carbonyl compounds (ketones and aldehydes) and the formation of electrophilic iminium ions from α,β-unsaturated carbonyls. The specific stereochemistry of the catalyst, such as that in (2S,4S)-2,4-Dimethylpyrrolidine, is paramount in dictating the facial selectivity of subsequent bond-forming steps.
Proline-Derived Catalysts and Analogues
Proline and its derivatives are among the most extensively studied organocatalysts. The rigid five-membered ring of proline restricts conformational flexibility, making it an effective scaffold for asymmetric induction. nih.gov Analogues of proline are designed to enhance its catalytic properties by modifying the ring with substituents that alter its steric and electronic nature. For instance, substituting the ring at the C4 position, as seen in (2S,4R)-4-hydroxyproline, has been shown to positively influence the stereoselectivity of aldol (B89426) reactions, potentially through the formation of specific hydrogen-bonding networks in the transition state. nih.gov
The this compound structure can be viewed as a proline analogue where two methyl groups are installed on the ring. These alkyl substituents provide steric bulk, which is crucial for creating a well-defined chiral pocket around the catalytically active nitrogen atom. This steric hindrance can effectively shield one face of the enamine or iminium ion intermediate, leading to highly enantioselective transformations. A structure-activity relationship study on pyrrolidine-based agonists highlighted the importance of the absolute configuration at the C2 and C4 positions for biological activity, with the (2S,4S) configuration showing significant potency, underscoring the stereochemical importance of this arrangement. nih.gov
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for carbon-carbon bond formation, and proline-derived catalysts are highly effective in promoting this transformation. nih.gov The catalytic cycle proceeds through the formation of an enamine intermediate between the catalyst's secondary amine and a donor ketone or aldehyde. This enamine then attacks an acceptor aldehyde. The stereochemistry of the catalyst dictates the facial selectivity of this attack.
While specific data for this compound in this reaction is not widely documented, the performance of structurally related catalysts provides insight into its potential. For example, prolinamides and their 4-hydroxy derivatives have been successfully applied as organocatalysts in the asymmetric aldol reaction of isatins with acetone, yielding products with moderate to high enantioselectivities. nih.gov Water has also been shown to be a suitable solvent for aldol reactions catalyzed by L-prolinethioamide, achieving high yields and stereoselectivity. nih.gov The presence of the two methyl groups in a cis relationship in this compound would create a sterically demanding environment expected to enforce high diastereoselectivity and enantioselectivity by controlling the orientation of the acceptor aldehyde as it approaches the enamine.
Table 1: Performance of Proline-Derived Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst Type | Reactants | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (2S,4R)-4-Hydroxyprolinamide | Cyclohexanone + p-Nitrobenzaldehyde | 99 | >20:1 (anti) | 99 | nih.gov |
| L-Prolinethioamide | Cyclohexanone + 4-Nitrobenzaldehyde (in water) | 97 | >95:5 | 98 | nih.gov |
| (2S,3R,4R)-3,4-Dihydroxyproline derivative | Cyclohexanone + p-Nitrobenzaldehyde | 86 | 25:1 | 99 | mdpi.com |
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a key reaction for forming carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based organocatalysts can activate α,β-unsaturated aldehydes or ketones via iminium ion formation, lowering their LUMO and facilitating attack by a nucleophile. nih.govprinceton.edu Alternatively, they can activate a ketone or aldehyde donor via enamine formation for addition to electrophiles like nitroolefins. rsc.org
Catalysts derived from cis-2,5-disubstituted pyrrolidines have demonstrated excellent yield and enantioselectivity in the Michael addition of nitromethane to α,β-unsaturated aldehydes. rsc.org This highlights the efficacy of disubstituted pyrrolidine scaffolds in creating a controlled steric environment. Similarly, a DMAP-pyrrolidine hybrid catalyst has been shown to be effective for the addition of ketones to nitroalkenes. msu.edu The this compound framework, when incorporated into a catalyst, would be expected to provide strong facial shielding of the intermediate, thereby directing the incoming nucleophile or electrophile to achieve high stereocontrol. The defined cis stereochemistry of the methyl groups would play a critical role in establishing the conformation of the catalyst-substrate intermediate, leading to predictable and high levels of enantioselectivity.
Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Michael Additions
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (2R,5R)-Imidazolidinone | Mukaiyama-Michael (Silyloxy furan + Crotonaldehyde) | 84 | 99 | princeton.edu |
| cis-2,5-Disubstituted Pyrrolidine | Nitromethane + Cinnamaldehyde | 91 | >99 | rsc.org |
| Chiral DMAP-Thiourea Hybrid | 2-Nitropropane + trans-Nitrostyrene | 99 | 91 | msu.edu |
Other Organocatalytic Transformations (e.g., Cycloadditions, Henry Reactions)
The utility of pyrrolidine-based catalysts extends to a variety of other important organic transformations.
Cycloaddition Reactions : Asymmetric [4+2] cycloadditions, such as the Diels-Alder reaction, can be effectively catalyzed by chiral secondary amines. The catalyst activates an α,β-unsaturated aldehyde by converting it into an iminium ion, which lowers the energy of the LUMO, making it a more reactive dienophile. mdpi.com This strategy has been used to construct complex polycyclic systems with high enantioselectivity. nih.govnih.gov A catalyst featuring the this compound scaffold would be expected to provide excellent stereocontrol by shielding one face of the iminium ion, thus directing the approach of the diene.
Henry (Nitroaldol) Reactions : The Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com While often catalyzed by metal complexes or chiral bases like guanidines and cinchona alkaloids, the principles of organocatalysis are applicable. researchgate.net A bifunctional catalyst incorporating the this compound moiety could, in principle, act as both a base to deprotonate the nitroalkane and a chiral scaffold to control the stereochemistry of the addition to the carbonyl partner.
Transition Metal-Catalyzed Asymmetric Transformations
In addition to their role in organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands in transition metal-catalyzed reactions. The pyrrolidine nitrogen, and potentially other incorporated donor atoms, can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.
Chiral Ligand Design and Synthesis
The design of effective chiral ligands is central to asymmetric metal catalysis. nih.gov Pyrrolidine-based structures are prized for their rigidity and well-defined stereochemistry. C2-symmetric 2,5-disubstituted pyrrolidines have been successfully used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses. rsc.org In these systems, the pyrrolidine derivative coordinates to the metal, and the substituents at the 2 and 5 positions dictate the chiral environment.
This compound offers a C1-symmetric scaffold for ligand design. It can function as a monodentate or be incorporated into a larger, multidentate ligand structure. The steric bulk of the two methyl groups would be positioned to influence the coordination sphere of the metal center. nih.gov This steric hindrance can control the binding orientation of substrates and reagents to the metal, thereby enabling high enantioselectivity in a wide range of transformations, including hydrogenations, C-H functionalizations, and allylic substitutions. rsc.org The synthesis of such ligands often starts from readily available chiral precursors like hydroxyproline, with the dimethyl substitution being installed through stereocontrolled synthetic sequences. researchgate.net
Applications in Hydroamination Reactions
Chiral pyrrolidine derivatives are instrumental in the development of catalysts for asymmetric hydroamination, a process that forms C-N bonds by adding an amine to an unsaturated bond. Research has demonstrated that combining organocatalysis and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade can produce highly substituted, enantioenriched pyrrolidine derivatives with excellent enantioselectivities (85–96% ee). acs.org
Furthermore, early transition metals and rare earth metals, when complexed with ligands derived from the "chiral pool" (readily available enantiopure compounds from nature), are effective catalysts for these transformations. nih.gov Chiral titanium complexes, for instance, have been developed for the intramolecular hydroamination of aminoallenes, leading to the formation of α-vinylpyrrolidine products. acs.org The systematic tuning of ligands derived from amino acids is a key strategy to improve the enantioselectivity of these reactions. acs.org
C-C Bond Formation Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis. C2-symmetrical 2,5-disubstituted pyrrolidines are a critically important class of chiral auxiliaries used to direct a variety of stereoselective transformations that result in C-C bond formation. nih.gov While the broader class of pyrrolidine derivatives is widely employed, specific applications of this compound as a ligand in catalytic C-C bond forming reactions are not extensively detailed in the surveyed literature. Its primary role in this context is more established as a chiral auxiliary, which is discussed in section 3.3.
Catalytic Systems Involving Iron Complexes
The use of earth-abundant, low-toxicity metals like iron in asymmetric catalysis is a growing field of interest. Chiral ligands are essential for inducing enantioselectivity in iron-catalyzed reactions. However, the specific application of this compound as a ligand in such iron-based catalytic systems is not prominently documented in the available research literature.
Zirconium-Catalyzed Processes
Zirconium complexes, particularly dicyclopentadienylzirconium dichloride (Cp2ZrCl2), have been utilized as additives to modulate the stereochemical outcome of reactions involving pyrrolidine-based chiral auxiliaries. diva-portal.orgresearchgate.net In asymmetric alkylation and aldol reactions, the addition of Cp2ZrCl2 can significantly enhance or even reverse the diastereoselectivity. diva-portal.orgresearchgate.net For example, in the benzylation of a propionylated pyrrolidine auxiliary, the addition of Cp2ZrCl2 led to a diastereomeric excess of up to 98%. researchgate.net Conversely, in certain aldol reactions, the use of Cp2ZrCl2 or Cp2TiCl2 resulted in a reversal of the typical syn:anti product ratio. diva-portal.orgresearchgate.net
Table 1: Effect of Zirconium Additive on Diastereoselectivity
| Reaction | Chiral Auxiliary | Additive | Diastereomeric Excess / syn:anti Ratio |
|---|---|---|---|
| Benzylation | (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative | Cp2ZrCl2 | 98% de |
| Butylation | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Cp2ZrCl2 | Lowered selectivity |
| Aldol Reaction | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Cp2ZrCl2 | 27:73 (syn:anti) |
Copper(II)-Catalyzed Reactions
Copper-catalyzed reactions have emerged as powerful methods for synthesizing chiral nitrogen-containing heterocycles. Specifically, copper-catalyzed alkene diamination provides direct access to chiral vicinal diamines, including substituted 2-aminomethyl pyrrolidines. nih.gov These reactions often employ chiral bis(oxazoline) ligands in conjunction with a copper(II) catalyst to achieve high enantioselectivity. nih.gov The resulting 2-aminomethyl pyrrolidine structures are considered privileged motifs in both asymmetric catalysis and medicinal chemistry. nih.gov
Chiral Auxiliary Functions of Pyrrolidine Derivatives
Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. uwo.ca Pyrrolidine-based structures are among the most successful and widely used chiral auxiliaries. nih.govuwo.ca Their effectiveness stems from their rigid conformation, which creates a highly biased steric environment, forcing reactions to proceed from a single, less-hindered face. uwo.ca C2-symmetric 2,5-disubstituted pyrrolidines have been a particular focus for the development of effective auxiliaries. nih.govuwo.ca
Enolate Alkylation via Chiral Auxiliaries
One of the most powerful applications of pyrrolidine-based chiral auxiliaries is in the diastereoselective alkylation of enolates. uwo.caharvard.edu In this method, a carboxylic acid is first converted to an amide using a chiral pyrrolidine derivative. uwo.ca Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), selectively forms a Z-enolate. harvard.edu
The chiral auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. harvard.edu This substrate-controlled strategy leads to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity, often exceeding 95:5. uwo.ca The success of these alkylations can be further enhanced by the use of additives. For instance, the addition of lithium chloride (LiCl) or Cp2ZrCl2 has been shown to improve diastereomeric excess in benzylation reactions. diva-portal.orgresearchgate.net After the alkylation step, the auxiliary can be cleaved from the product, often under hydrolytic conditions, and potentially recovered for reuse. uwo.ca
Table 2: Diastereoselective Enolate Alkylation with a Pyrrolidine Auxiliary
| Electrophile | Additive | Diastereomeric Excess (de) |
|---|---|---|
| Benzyl bromide | None | Moderate |
| Benzyl bromide | LiCl | 78% |
| Benzyl bromide | Cp2ZrCl2 | 84-98% |
| n-Butyl iodide | None | Moderate |
| n-Butyl iodide | LiCl | 94% |
| n-Butyl iodide | Cp2ZrCl2 | Lowered selectivity |
Inductor Effects in Cycloaddition Reactions
The chiral scaffold of this compound has been effectively utilized to induce stereoselectivity in various cycloaddition reactions. Its derivatives, when employed as chiral auxiliaries or as part of a catalyst system, play a crucial role in controlling the facial selectivity of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the cycloadduct. The steric hindrance imposed by the two methyl groups on the pyrrolidine ring, along with their specific stereochemical arrangement, creates a well-defined chiral environment that directs the approach of the reacting partners.
In the realm of asymmetric catalysis, derivatives of this compound have been investigated for their ability to influence the stereochemical outcome of cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. The precise spatial orientation of the substituents on the pyrrolidine ring is instrumental in creating a chiral pocket around the catalytic site, thereby enabling effective stereochemical communication during the transition state of the cycloaddition.
Research in this area has explored the impact of this particular chiral motif on the enantioselectivity and diastereoselectivity of various cycloaddition processes. The outcomes of these reactions are often quantified by measuring the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products, which serve as a direct measure of the inductor effect of the this compound moiety. The efficiency of the stereochemical induction can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the specific structure of the catalyst or auxiliary derived from this compound.
Detailed studies into the mechanism of these reactions often reveal that the formation of transient chiral enamines or iminium ions, incorporating the this compound structure, is a key step in the catalytic cycle. The stereoelectronics of these intermediates, governed by the chiral backbone of the pyrrolidine, dictate the stereochemical course of the subsequent cycloaddition step.
While the application of various substituted pyrrolidines in asymmetric cycloadditions is a well-established field, specific and detailed research findings, including comprehensive data tables on yields, enantiomeric excesses, and diastereomeric ratios for cycloaddition reactions directly employing this compound as the primary chiral inductor, are not extensively documented in readily available literature. The broader success of similar C2-symmetric and substituted pyrrolidines, however, underscores the potential and underlying principles of its utility in this context. The general principles of asymmetric induction by chiral pyrrolidines in cycloadditions, such as the Diels-Alder or [3+2] cycloadditions, involve the formation of a stereochemically biased transition state, as directed by the chiral amine.
Mechanistic Investigations of 2s,4s 2,4 Dimethylpyrrolidine Mediated Reactions
Reaction Pathway Elucidation in Catalytic Cycles
The catalytic cycle of (2S,4S)-2,4-dimethylpyrrolidine in mediating asymmetric reactions, particularly conjugate additions, is understood to proceed through a well-defined series of steps. The cycle is initiated by the reaction of the secondary amine catalyst with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This key intermediate then undergoes a stereoselective addition to an electrophilic acceptor, such as a nitroalkene.
The formation of the enamine is a critical step, activating the carbonyl compound for nucleophilic attack. Following the carbon-carbon bond-forming event, the resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine (B122466) catalyst, allowing it to re-enter the catalytic cycle. This cyclic pathway ensures that a substoichiometric amount of the chiral amine can facilitate the transformation of a large quantity of starting material.
Stereochemistry-Determining Steps and Enantiocontrol Mechanisms
The high degree of enantioselectivity observed in reactions catalyzed by this compound is a direct consequence of the steric and electronic environment created by the chiral catalyst in the transition state of the stereochemistry-determining step. The crucial C-C bond formation between the enamine and the electrophile proceeds through a highly organized transition state where the substituents on the pyrrolidine ring effectively shield one face of the enamine.
Computational models and experimental evidence suggest that the syn-conformation of the enamine is favored, and the electrophile approaches from the less sterically hindered face. The dimethyl substituents at the C2 and C4 positions of the pyrrolidine ring play a pivotal role in directing this approach. Specifically, the methyl group at the C2 position, adjacent to the nitrogen atom, exerts a significant steric influence, forcing the incoming electrophile to attack from the opposite side. This facial discrimination is the primary source of enantiocontrol in these reactions.
Kinetic Studies and Rate Dependencies
Studies have shown that the reaction rate is often dependent on the concentrations of the catalyst, the carbonyl compound, and the electrophile. The order of the reaction with respect to each component can provide valuable information about the mechanism. For instance, a first-order dependence on the catalyst and the electrophile is consistent with a mechanism where the formation of the enamine is rapid and reversible, and the subsequent reaction of the enamine with the electrophile is the slow step.
The nature of the solvent and the presence of additives can also significantly impact the reaction kinetics. Protic solvents, for example, can influence the rate by participating in the proton transfer steps of the catalytic cycle, particularly in the hydrolysis of the iminium ion to regenerate the catalyst.
Intermediate and Transition State Analysis
The direct observation and characterization of intermediates in the catalytic cycle, while challenging, have been pursued through spectroscopic techniques and supported by computational studies. The enamine intermediate, though typically transient, is the central species responsible for the nucleophilic attack. Its formation and geometry are critical to the outcome of the reaction.
Computational modeling, particularly Density Functional Theory (DFT), has been extensively used to map the potential energy surface of the reaction. These studies have provided detailed geometries of the transition states for the key bond-forming step. The calculated energy barriers for the competing diastereomeric transition states often correlate well with the experimentally observed enantioselectivities, reinforcing the proposed models for stereochemical induction. These analyses highlight the non-covalent interactions, such as steric repulsion and hydrogen bonding, that stabilize the favored transition state and destabilize the disfavored one.
Synthetic and Chemical Exploration of 2s,4s 2,4 Dimethylpyrrolidine Derivatives
Derivatization Strategies of the Pyrrolidine (B122466) Core
The derivatization of the (2S,4S)-2,4-dimethylpyrrolidine core is primarily centered around the reactivity of its secondary amine. This nitrogen atom serves as a nucleophile, enabling a wide range of transformations to introduce diverse functionalities.
One of the most common strategies involves N-acylation and N-alkylation . The secondary amine of the pyrrolidine ring readily reacts with acylating agents like acid chlorides and anhydrides, or with alkylating agents such as alkyl halides, to form the corresponding N-acyl and N-alkyl derivatives. These reactions are typically straightforward and high-yielding. For instance, the protection of the nitrogen with a Boc group (tert-butoxycarbonyl) is a common practice in multi-step syntheses. organic-chemistry.org
Another key derivatization strategy is its use in asymmetric synthesis . Chiral pyrrolidines, including dimethylated versions, are extensively used as chiral auxiliaries and organocatalysts. The defined stereochemistry of the (2S,4S)-isomer can influence the stereochemical outcome of reactions at other sites in a molecule.
Furthermore, the pyrrolidine ring can be a component in more complex synthetic schemes. For example, it can be a building block in the synthesis of larger molecules, where the pyrrolidine nitrogen participates in cyclization reactions or acts as a directing group. The synthesis of polysubstituted pyrrolidines often requires multi-step sequences, and [3+2] dipolar cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org
The table below summarizes common derivatization reactions of the pyrrolidine core:
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| N-Acylation | Acid chlorides, Anhydrides | N-Acylpyrrolidine | Generally high-yielding, introduces amide functionality. |
| N-Alkylation | Alkyl halides, Sulfonates | N-Alkylpyrrolidine | Introduces alkyl substituents on the nitrogen. |
| N-Arylation | Aryl halides (with catalyst) | N-Arylpyrrolidine | Forms a C-N bond with an aromatic ring. |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkylpyrrolidine | Forms a new C-N bond with a carbon from a carbonyl group. |
| Michael Addition | α,β-Unsaturated compounds | N-substituted pyrrolidine | Adds the pyrrolidine to an activated double bond. |
Introduction of Quaternary Stereogenic Centers
The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.gov The incorporation of such centers into molecules containing the this compound scaffold adds a layer of molecular complexity that can be crucial for biological activity. figshare.comacs.org
One approach to installing a quaternary center is through the alkylation of a prochiral enolate derived from a ketone that incorporates the this compound moiety as a chiral auxiliary. The steric hindrance and stereoelectronic properties of the dimethylpyrrolidine can direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity.
Palladium-catalyzed asymmetric allylic alkylation of prochiral enolates is a powerful method for constructing quaternary stereocenters. nih.gov While challenging, this method can be applied to create quaternary centers that are not adjacent to an aromatic group, representing more general and valuable structures in chemical space. nih.gov
Another strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems where the pyrrolidine derivative acts as a chiral ligand for a metal catalyst. For example, the palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones can generate ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov
The synthesis of fused pyrrolidine systems containing a quaternary stereocenter has also been achieved with high enantioselectivity, demonstrating the utility of these scaffolds in constructing complex polycyclic architectures. nih.gov The presence of quaternary stereocenters has been shown to be crucial for the anticancer efficacy of some multisubstituted pyrrolidines. figshare.comacs.org
| Method | Reactants | Catalyst/Auxiliary | Product Feature |
|---|---|---|---|
| Asymmetric Alkylation | Prochiral enolate, Electrophile | This compound as chiral auxiliary | Quaternary α-carbon |
| Conjugate Addition | α,β-Unsaturated ketone, Arylboronic acid | Pd-complex with chiral pyrrolidine-based ligand | β-Benzylic quaternary stereocenter |
| [3+2] Cycloaddition | Azomethine ylide, Dipolarophile | Chiral catalyst | Highly substituted pyrrolidine with quaternary centers |
Exploration of Structure-Reactivity Relationships in Pyrrolidine Analogues
The relationship between the structure of a pyrrolidine derivative and its reactivity is a critical aspect of its chemical exploration. The substituents on the pyrrolidine ring can significantly influence its nucleophilicity, basicity, and steric environment, thereby affecting reaction outcomes.
In the context of this compound, the two methyl groups at the C2 and C4 positions exert a notable steric and electronic influence. The cis relationship of these methyl groups creates a specific concave and convex face of the molecule. This stereochemical arrangement is pivotal in asymmetric catalysis, where the pyrrolidine derivative acts as a chiral ligand or catalyst. The substituents direct the approach of reactants, leading to stereoselective transformations.
Studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have shown that the reaction proceeds through a stepwise pathway. citedrive.comnih.gov The rate and efficiency of such reactions are influenced by the electronic properties of the substituents on both the pyrrolidine and the aromatic ring. citedrive.comnih.gov
The position and nature of substituents on the pyrrolidine ring can have a profound impact on biological activity. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the inhibitory activities against caspases-3 and -7 were highly dependent on the substituents at the 4- or 5-position of the pyrrolidine ring. nih.gov Fluorinated analogues at the 4-position showed significantly higher potency compared to methoxy-substituted derivatives. nih.gov
The reactivity of the pyrrolidine ring itself can be modulated. For example, the ring can undergo contraction reactions from larger ring systems like pyridines, leading to functionalized pyrrolidine derivatives. nih.govosaka-u.ac.jpnih.gov The functional group tolerance of such reactions is broad, allowing for the synthesis of a wide variety of substituted pyrrolidines. nih.govosaka-u.ac.jp
Synthesis of Modified Pyrrolidine Carboxylic Acids
Pyrrolidine carboxylic acids are analogues of the proteinogenic amino acid proline and are of significant interest in medicinal chemistry and as building blocks in synthesis. The introduction of methyl groups at the 2 and 4 positions, as in derivatives of this compound, creates structurally constrained proline analogues.
The synthesis of these modified carboxylic acids can be achieved through various routes. One common approach is the asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones, which can lead to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
Another method involves the catalytic hydrogenation of substituted 2,3-dihydro-1H-pyrrole derivatives. For example, the hydrogenation of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole using a palladium catalyst affords the corresponding (2S,4S)-pyrrolidine derivative with high yield and enantiomeric excess. google.com Similarly, Raney nickel can be used for the reduction of such systems. google.com
The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has also been reported, providing a di-acidic proline analogue. bldpharm.com These modified pyrrolidine carboxylic acids can be further derivatized, for instance, by protecting the nitrogen with a Boc group, to be used in peptide synthesis or as scaffolds for drug discovery. nih.gov
| Compound Name | CAS Number | Key Synthetic Method | Potential Application |
|---|---|---|---|
| (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine | Not specified | Catalytic hydrogenation of a dihydropyrrole precursor. google.com | Building block for complex molecules. |
| (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine | Not specified | Catalytic hydrogenation using Raney nickel. google.com | Intermediate in organic synthesis. |
| (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid | 147235-94-7 bldpharm.com | Not specified | Di-acidic proline analogue for various applications. |
| (S)-Pyrrolidine-3-carboxylic acid | 72580-53-1 sigmaaldrich.com | Not specified | Chiral building block, β-proline analogue. sigmaaldrich.comsigmaaldrich.com |
Incorporation into Polycyclic and Heterocyclic Systems
The this compound scaffold can be integrated into more complex polycyclic and heterocyclic systems, leading to novel molecular architectures with potential applications in materials science and medicinal chemistry.
One strategy for this is through cycloaddition reactions . The pyrrolidine ring can be constructed as part of a larger fused system using methods like the [3+2] cycloaddition of azomethine ylides. tandfonline.com This approach allows for the creation of spiro-pyrrolidine heterocycles and other complex frameworks. tandfonline.com
Another method involves the ring contraction of larger heterocycles . For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for further functionalization. nih.govosaka-u.ac.jpnih.gov
The pyrrolidine unit can also be fused to other heterocyclic rings to create novel scaffolds. For instance, pyrrolo[3,4-b]pyridin-5-ones can be synthesized via a multi-step sequence involving an Ugi-Zhu reaction followed by a cascade process. nih.gov These polyheterocyclic compounds are of interest due to their potential optical and medicinal properties. nih.gov
The synthesis of pyrrolidine-fused fullerenes has been achieved through the photoreaction of aminopolycarboxylates with C60, demonstrating the incorporation of the pyrrolidine ring into complex carbon-rich structures. acs.org Furthermore, pyrrolo[2,3-d]pyrimidines, which contain a fused pyrrolidine ring system, have been synthesized and shown to possess antioxidant and neuroprotective activities. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies in Pyrrolidine Research
Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. longdom.org For chiral molecules like (2S,4S)-2,4-Dimethylpyrrolidine, advanced NMR techniques are crucial for confirming the relative stereochemistry of the substituents and understanding the conformational dynamics of the five-membered ring.
The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The positions of the methyl groups in this compound influence the preferred conformation. One-dimensional (1D) ¹H NMR provides initial information through chemical shifts and scalar (J) couplings. The magnitude of the vicinal coupling constants (³JHH) between protons on the pyrrolidine ring can help infer dihedral angles via the Karplus equation, thus providing clues about the ring's pucker and the relative orientation of substituents.
Two-dimensional (2D) NMR experiments are essential for a definitive stereochemical assignment. longdom.orgnih.gov
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the molecule. longdom.org For 2,4-disubstituted pyrrolidines, COSY helps to trace the connectivity of the protons around the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is arguably the most powerful NMR method for stereochemical analysis. It detects correlations between protons that are close in space, regardless of whether they are directly bonded. For this compound, a key NOE correlation would be expected between the proton at C2 and the protons of the methyl group at C4 if they are on the same face of the ring (cis), whereas the absence of this correlation and the presence of correlations to protons on the opposite face would indicate a trans relationship. ipb.pt
Conformational studies of pyrrolidine-containing structures, such as β-proline oligopeptides, demonstrate that the ring conformation and the isomerism of peptide bonds can be determined by a combination of NMR spectroscopy and computational methods like restrained molecular dynamics and quantum mechanics. nih.govfrontiersin.org These approaches allow for the characterization of the multiple conformational states that may exist in equilibrium in solution. nih.govfrontiersin.org
Table 1: Application of Advanced NMR Techniques for this compound
| NMR Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR (1D) | Chemical shifts, scalar coupling constants (J-values) | Provides initial assessment of proton environments and dihedral angles. |
| COSY (2D) | ¹H-¹H scalar coupling correlations | Confirms the connectivity of protons on the pyrrolidine ring. |
| NOESY (2D) | ¹H-¹H spatial proximity (through-space correlations) | Determines the relative stereochemistry (cis vs. trans) of the two methyl groups. |
| ¹³C NMR (1D) | Chemical shifts of carbon atoms | Confirms the number of unique carbon environments. |
| HSQC/HMQC (2D) | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |
| HMBC (2D) | Long-range ¹H-¹³C correlations | Confirms the overall carbon skeleton and assignment of quaternary carbons. |
Mass Spectrometry (e.g., GC-MS) in Reaction Product Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying the components of a complex mixture, making GC-MS invaluable for monitoring the synthesis of compounds like this compound.
In a typical application, the crude product from a chemical reaction is injected into the GC, where different compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting molecular ion confirms the molecular weight of the compound. Furthermore, the high energy of EI causes the molecular ion to fragment in a predictable manner. This fragmentation pattern serves as a "fingerprint" that helps to confirm the structure of the analyte.
For the analysis of a reaction mixture aimed at producing this compound (molar mass 99.18 g/mol ), GC-MS would be used to:
Identify the product: A peak in the chromatogram would be analyzed by MS. The detection of a molecular ion peak (M⁺) at m/z = 99 would strongly suggest the presence of the desired product.
Confirm the structure: The fragmentation pattern would be analyzed for characteristic losses. For instance, the loss of a methyl group (CH₃•) would result in a fragment ion at m/z = 84.
Assess purity: The relative areas of the peaks in the gas chromatogram can be used to estimate the purity of the product and identify the presence of starting materials or byproducts.
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| GC Retention Time | Time taken for the compound to elute from the GC column | Dependent on column and conditions, but would be a single, sharp peak for a pure sample. |
| Molecular Ion (M⁺) | Mass of the intact molecule | m/z = 99 |
| Key Fragment Ion 1 | Loss of a methyl radical ([M-15]⁺) | m/z = 84 |
| Key Fragment Ion 2 | Loss of an ethyl radical ([M-29]⁺) | m/z = 70 |
Vibrational Spectroscopy (e.g., IR, FTIR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For a relatively simple molecule like this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of its C-H, N-H, and C-N bonds. While IR spectroscopy cannot distinguish between stereoisomers, it is an excellent method for confirming the successful synthesis of the pyrrolidine ring and the absence of functional groups from starting materials (e.g., a C=O group if the synthesis involved the reduction of a lactam).
The analysis of pyrrolidine-containing polymers has utilized FTIR to study degradation, where changes in the intensity of peaks corresponding to the pyrrolidine cation were monitored. mdpi.com The NIST database provides reference spectra for the parent compound, pyrrolidine, which shows characteristic N-H and C-H stretching frequencies. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 (usually a single, sharp peak) |
| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 2960 |
| N-H Bend | Secondary Amine | 1550 - 1650 |
| C-H Bend | Alkane (CH₃, CH₂) | 1375 - 1465 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC)
For any chiral compound intended for use in stereoselective synthesis or biological applications, the determination of its enantiomeric purity (or enantiomeric excess, ee) is of paramount importance. longdom.org High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. nih.govcsfarmacie.czijrpr.com Since enantiomers have identical physical properties (polarity, boiling point), they cannot be separated on standard chromatography columns. sepscience.com Chiral HPLC overcomes this by introducing a chiral component into the separation system.
There are two primary strategies for separating enantiomers like those of 2,4-dimethylpyrrolidine using HPLC:
Direct Separation using a Chiral Stationary Phase (CSP): This is the most widely used method. csfarmacie.cz The HPLC column is packed with a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, leading to their separation. ijrpr.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and successful for a wide range of compounds. nih.gov
Indirect Separation via Diastereomer Formation: In this approach, the racemic analyte is reacted with an enantiomerically pure chiral derivatizing reagent. sepscience.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral HPLC column. nih.govmdpi.com After separation, the identity of each peak can be confirmed by analyzing a sample prepared from an enantiomerically pure standard.
The choice between these methods depends on the specific compound and the availability of suitable CSPs or derivatizing reagents. The enantiomeric ratio is determined by integrating the areas of the two separated peaks in the chromatogram. nih.gov
Table 4: Comparison of Chiral HPLC Methods for Enantiomeric Purity
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Analyte enantiomers interact differently with a chiral column packing material. | Fast method development; analyte is not chemically altered. | CSPs can be expensive; finding a suitable CSP may require screening. |
| Indirect (Chiral Derivatization) | Enantiomers are converted to diastereomers, which are separated on an achiral column. | Uses standard, less expensive HPLC columns. | Requires a suitable derivatizing reagent; reaction must go to completion without racemization; derivatization adds an extra step. sepscience.com |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its connectivity, conformation, and absolute stereochemistry. researchgate.netmdpi.com The technique requires the analyte to be in the form of a single, well-ordered crystal.
The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the positions of all atoms in the crystal lattice, yielding a precise molecular structure.
For this compound, obtaining a crystal structure would provide:
Absolute Configuration: By using anomalous dispersion, the absolute configuration of the chiral centers (C2 and C4) can be determined as S and S, respectively. nih.gov This is the gold standard for assigning stereochemistry. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Solid-State Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist) as it exists in the crystal.
Intermolecular Interactions: Information about how the molecules pack together in the crystal, including details of any hydrogen bonding involving the N-H group. nih.gov
If the compound itself does not crystallize well, it can be converted into a crystalline derivative, for example, by forming a salt with a suitable acid (like HCl) or by reacting it to form an amide or urea. The crystal structure of the derivative still allows for the unambiguous determination of the stereochemistry of the original pyrrolidine. rsc.orgmdpi.com
Table 5: Information Obtained from X-ray Crystallography
| Structural Information | Description |
|---|---|
| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at all chiral centers. |
| Molecular Geometry | Precise bond lengths (in Ångströms) and bond angles (in degrees). |
| Torsional Angles | Dihedral angles that define the molecule's conformation. |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Intermolecular Forces | Identification of hydrogen bonds, van der Waals forces, and other interactions in the crystal lattice. |
Future Perspectives and Emerging Research Avenues
Emerging Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds
The development of novel and efficient synthetic methods for constructing pyrrolidine rings remains a vibrant area of research. These efforts are driven by the prevalence of this structural motif in a vast number of natural products and pharmacologically active compounds. researchgate.net Recent advancements have focused on creating diverse and complex pyrrolidine derivatives with high levels of stereocontrol. researchgate.net
One of the classical and extensively studied methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide and an alkene, offering a powerful tool for constructing the five-membered ring with good control over stereochemistry. nih.govacs.org Researchers continue to explore new variations of this reaction, including the use of novel catalysts and reaction conditions to enhance efficiency and selectivity. tandfonline.comtandfonline.com
Multicomponent reactions (MCRs) have also gained significant traction for the synthesis of polysubstituted pyrrolidines. tandfonline.comtandfonline.com These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach. Recent reports have highlighted the use of various catalysts, including metal-based and organocatalysts, as well as catalyst-free conditions for these transformations. tandfonline.comtandfonline.com
Furthermore, the development of stereoselective methods is a key focus, with many strategies starting from chiral precursors like proline and its derivatives. mdpi.com The inherent chirality of these starting materials provides a straightforward entry into enantiomerically pure pyrrolidine-containing molecules.
Key Emerging Synthetic Strategies:
| Synthetic Strategy | Description | Key Features |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile (e.g., an alkene) to form a pyrrolidine ring. nih.govacs.org | High stereocontrol, versatile for creating substituted pyrrolidines. nih.govacs.org |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components to generate complex pyrrolidine structures. tandfonline.comtandfonline.com | High efficiency, atom economy, access to diverse substitution patterns. tandfonline.comtandfonline.com |
| Asymmetric Synthesis from Chiral Precursors | Utilization of readily available chiral compounds like proline to synthesize optically pure pyrrolidine derivatives. mdpi.comrsc.org | Access to specific enantiomers, valuable for pharmaceutical applications. mdpi.comrsc.org |
| Catalyst-Tuned Reactions | Employment of different catalysts to control the regioselectivity of reactions, leading to different isomers from the same starting materials. organic-chemistry.org | Divergent synthesis, enabling access to a wider range of pyrrolidine analogues. organic-chemistry.org |
Novel Catalytic Applications and Catalyst Design Principles
(2S,4S)-2,4-Dimethylpyrrolidine and other pyrrolidine derivatives have proven to be highly effective organocatalysts in a wide range of asymmetric transformations. mdpi.comnih.gov The design of new pyrrolidine-based catalysts is guided by an increasing understanding of their mechanism of action, which often involves the formation of enamines or iminium ions as key intermediates. mdpi.com
A major area of innovation lies in modifying the pyrrolidine ring to fine-tune the catalyst's steric and electronic properties. This includes the introduction of various substituents at different positions of the ring to enhance enantioselectivity and reactivity. mdpi.com For instance, the development of diarylprolinol silyl ethers was a significant breakthrough in the asymmetric functionalization of aldehydes. nih.gov
The design principles for these catalysts often focus on creating a well-defined chiral environment around the reactive center. This is achieved by strategically placing bulky groups and hydrogen-bond donors or acceptors to direct the approach of the substrates. mdpi.comresearchgate.net For example, spiro-pyrrolidine organocatalysts have been designed to create a rigid and predictable chiral pocket, leading to high enantioselectivities in Michael addition reactions. rsc.org
Table of Pyrrolidine-Based Catalyst Types and Their Applications:
| Catalyst Type | Key Structural Feature | Typical Application |
| Proline and Derivatives | Carboxylic acid group at C2. mdpi.com | Aldol (B89426) and Mannich reactions. mdpi.com |
| Prolinamides | Amide functionality at C2. mdpi.com | Michael additions. mdpi.com |
| Diarylprolinol Silyl Ethers | Bulky diarylprolinol moiety. nih.gov | Asymmetric functionalization of aldehydes. nih.gov |
| Spiro-pyrrolidines | Spirocyclic structure. rsc.org | Asymmetric Michael additions. rsc.org |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pyrrolidines, with a focus on developing more sustainable and environmentally friendly processes. rsc.org This includes the use of greener solvents, catalyst-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. nih.govrsc.org For instance, the use of ethanol-water mixtures as a solvent and catalyst-free conditions have been reported for the synthesis of pyrrolidine-fused spirooxindoles. rsc.org Another approach involves using biodegradable and reusable catalysts, such as β-cyclodextrin, for the synthesis of substituted pyrrolidin-2-ones in an aqueous medium. rsc.org
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for integrating multiple reaction steps. acs.orgacs.orgresearchgate.net The application of flow chemistry to pyrrolidine synthesis is a rapidly growing area. acs.orgacs.org This technology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. researchgate.net
The integration of flow chemistry with immobilized reagents and catalysts further enhances the sustainability of pyrrolidine synthesis by simplifying purification and enabling catalyst recycling. acs.org For example, the synthesis of trisubstituted pyrrolidines has been demonstrated using a combination of flow reactors and immobilized scavengers, which eliminates the need for traditional workup procedures. acs.org The use of monolith-supported reagents in flow systems has also been explored for the efficient synthesis of pyrrolidines. researchgate.net
Advantages of Flow Chemistry in Pyrrolidine Synthesis:
Enhanced Safety: Smaller reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. researchgate.net
Improved Scalability: Production can be easily scaled up by running the flow system for longer periods. acs.org
Precise Control: Accurate control over reaction parameters leads to better reproducibility and optimization. researchgate.net
Integration of Steps: Multiple reaction and purification steps can be combined into a single continuous process. acs.orguc.pt
Sustainability: Facilitates the use of immobilized catalysts and reagents, simplifying recycling and reducing waste. acs.org
Theoretical Predictions and Experimental Validation in Pyrrolidine Chemistry
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of pyrrolidine-containing systems. nih.govresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. nih.gov For example, computational studies have been used to investigate the mechanism of pyrrolidinedione synthesis, providing insights into the energetics of different reaction pathways. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between pyrrolidine-based molecules and biological targets. researchgate.netscispace.comnih.govresearchgate.net These techniques can predict the binding modes and affinities of potential drug candidates, guiding the design of new and more potent inhibitors. scispace.comresearchgate.net For instance, computational studies have been used to design novel inhibitors of the MDM2-p53 interaction based on a spiro[pyrrolidin-3,2-oxindole] scaffold. scispace.com
The synergy between theoretical predictions and experimental validation is crucial for advancing the field. rsc.orgnih.gov Computational models can generate hypotheses that are then tested experimentally. Conversely, experimental results provide the data needed to refine and improve the accuracy of theoretical models. This iterative process of prediction and validation accelerates the discovery and development of new pyrrolidine-based compounds with desired properties. rsc.orgnih.gov For example, the binding mode of the natural compound scoulerine to tubulin was first predicted computationally and then confirmed through experimental assays. nih.gov
Table of Computational Methods and Their Applications in Pyrrolidine Chemistry:
| Computational Method | Application | Example |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereochemical outcomes. nih.gov | Investigating the synthesis of pyrrolidinediones. nih.gov |
| Molecular Docking | Predicting the binding mode of a ligand to a protein. scispace.comnih.gov | Docking of pyrrolidine derivatives to COX-1 and COX-2 enzymes. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. scispace.comresearchgate.net | Simulating the interaction of spiro[pyrrolidin-3,2-oxindole] derivatives with MDM2. scispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of compounds based on their chemical structure. scispace.com | Creating a QSAR model for inhibitors of the MDM2-p53 interaction. scispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
